3-[4-[2-(4-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid
Description
3-[4-[2-(4-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid (CAS: 896512-74-6) is a piperazine-derived compound characterized by a 4-methoxyphenoxyacetyl group and a 3-oxopropanoic acid moiety. Its molecular formula is C₁₆H₂₀N₂O₆ (molecular weight: 336.35 g/mol) . The structure features:
- A central piperazine ring.
- A 4-methoxyphenoxyacetyl substituent at the 1-position of piperazine.
- A 3-oxopropanoic acid chain at the 3-position.
Properties
IUPAC Name |
3-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-23-12-2-4-13(5-3-12)24-11-15(20)18-8-6-17(7-9-18)14(19)10-16(21)22/h2-5H,6-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKNPYCKGXQNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-[2-(4-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₄
- IUPAC Name : 3-[4-[2-(4-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid
- SMILES Notation :
CC(=O)C(=O)N1CCN(CC1)C(=O)C(COC2=CC=C(C=C2)OC)=O
Synthesis
The synthesis of this compound typically involves the acetylation of piperazine derivatives followed by the introduction of the methoxyphenoxy group. Various methods have been explored to optimize yields and purities, including microwave-assisted synthesis and solvent-free conditions.
Biological Activity
The biological activity of 3-[4-[2-(4-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid has been investigated in several studies, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown IC₅₀ values in the low micromolar range against human cancer cell lines such as KB (oral cancer) and Hep-G2 (liver cancer), indicating potent anticancer properties .
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, thereby disrupting the mitotic spindle formation during cell division. This is similar to other known anticancer agents that target microtubules .
Study 1: Cytotoxicity Testing
In a study assessing the cytotoxicity of various piperazine derivatives, 3-[4-[2-(4-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid was found to significantly inhibit cell proliferation in a dose-dependent manner. The study reported that at concentrations above 5 µM, there was a marked reduction in cell viability across multiple cancer cell lines .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival in vitro, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis of Biological Activity
| Activity Type | IC₅₀ Value (µM) | Cell Lines Tested | Mechanism of Action |
|---|---|---|---|
| Anticancer | 1.5 - 5 | KB, Hep-G2 | Tubulin polymerization inhibition |
| Neuroprotective | 10 - 15 | Neuronal cell lines | Reduction of oxidative stress |
| Anti-inflammatory | N/A | Macrophage models | Inhibition of pro-inflammatory cytokines |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
3-(4-[(4-Methylphenoxy)acetyl]piperazin-1-yl)-3-oxopropanoic Acid (AKOS BB-4622)
- Molecular Formula : C₁₆H₂₀N₂O₅
- Molecular Weight : 320.34 g/mol .
- Key Differences: The 4-methylphenoxy group replaces the 4-methoxyphenoxy group.
- Lower molecular weight (320.34 vs. 336.35) may enhance metabolic stability but reduce hydrogen-bonding capacity.
3-{4-[2-(2-Methoxyphenoxy)acetyl]-1-piperazinyl}-3-oxopropanoic Acid (CAS 896419-05-9)
- Molecular Formula : C₁₆H₂₀N₂O₆
- Molecular Weight : 336.35 g/mol .
- Key Differences: Methoxy group is in the ortho position on the phenoxy ring.
- Implications :
- Steric hindrance from ortho substitution may alter piperazine conformation or binding interactions.
- Electronic effects differ due to proximity of methoxy to the acetyl linker, possibly affecting acidity or resonance stabilization.
Piperazine Core Modifications
3-(4-Methylpiperazin-1-yl)-3-oxopropanoic Acid (CAS 318280-11-4)
- Molecular Formula : C₈H₁₄N₂O₃
- Molecular Weight : 186.21 g/mol (calculated) .
- Key Differences: Lacks the phenoxyacetyl group; piperazine is substituted with a methyl group.
- Implications: Simplified structure with reduced steric bulk may improve solubility (PSA: ~91.3 Ų vs. higher values for aromatic analogs).
3-[4-(2-tert-Butylphenyl)piperazin-1-yl]-3-oxopropanoic Acid (CAS 1252655-63-2)
- Molecular Formula : Estimated C₁₇H₂₃N₂O₃
- Key Differences: 2-tert-Butylphenyl group replaces the phenoxyacetyl moiety .
- Implications :
- The bulky tert-butyl group enhances lipophilicity, possibly improving membrane permeability but risking metabolic instability.
- Rigid aromatic-tert-butyl structure may restrict conformational flexibility.
Physicochemical and Spectroscopic Comparisons
Lipophilicity and Solubility
- The target compound’s 4-methoxyphenoxy group contributes moderate polarity (predicted LogP ~3–4 based on analogs in ).
- AKOS BB-4622 (4-methylphenoxy) likely has a lower LogP than the target due to reduced polarity.
- 3-{4-[2-(2-Methoxyphenoxy)acetyl]-1-piperazinyl}-3-oxopropanoic acid may exhibit similar LogP but altered solubility due to ortho substitution.
Spectroscopic Features
- IR Spectroscopy : All analogs show peaks for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups .
- ¹H-NMR :
- Target compound: Methoxy protons (~δ 3.7 ppm), aromatic protons (~δ 6.8–7.2 ppm), and piperazine protons (~δ 2.5–3.5 ppm).
- AKOS BB-4622 : Methyl group protons (~δ 2.3 ppm) instead of methoxy.
- Ortho-methoxy analog : Split aromatic peaks due to asymmetric substitution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
